![molecular formula C18H22N2O B5889196 N-(4-anilinophenyl)-2-ethylbutanamide](/img/structure/B5889196.png)
N-(4-anilinophenyl)-2-ethylbutanamide
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Overview
Description
N-(4-anilinophenyl)-2-ethylbutanamide, also known as AEBSF, is a serine protease inhibitor that has been widely used in scientific research. This compound is commonly used to inhibit proteases in biochemical assays, as well as in studies of the mechanisms of protease activation and inhibition. AEBSF has been shown to be effective in inhibiting a wide range of proteases, including trypsin, chymotrypsin, and thrombin.
Mechanism of Action
N-(4-anilinophenyl)-2-ethylbutanamide is a reversible inhibitor of serine proteases, which are enzymes that catalyze the hydrolysis of peptide bonds in proteins. This compound works by binding to the active site of the protease, thereby preventing the protease from cleaving its substrate. N-(4-anilinophenyl)-2-ethylbutanamide has been shown to be effective in inhibiting a wide range of proteases, including trypsin, chymotrypsin, and thrombin.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-2-ethylbutanamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its protease-inhibiting activity, N-(4-anilinophenyl)-2-ethylbutanamide has been shown to have anti-inflammatory and anti-cancer properties. This compound has also been shown to promote the differentiation of stem cells into osteoblasts, which are cells that are involved in bone formation.
Advantages and Limitations for Lab Experiments
N-(4-anilinophenyl)-2-ethylbutanamide has several advantages as a protease inhibitor for use in lab experiments. It is a reversible inhibitor, which allows for the study of protease function and regulation in a controlled environment. Additionally, N-(4-anilinophenyl)-2-ethylbutanamide is effective in inhibiting a wide range of proteases, making it a versatile tool for researchers. However, there are also limitations to the use of N-(4-anilinophenyl)-2-ethylbutanamide in lab experiments. For example, this compound may have off-target effects on other enzymes or proteins, which could affect the interpretation of results.
Future Directions
There are several future directions for research involving N-(4-anilinophenyl)-2-ethylbutanamide. One area of interest is the development of more specific protease inhibitors that target individual proteases involved in specific biological processes. Additionally, there is ongoing research into the use of N-(4-anilinophenyl)-2-ethylbutanamide as a therapeutic agent for the treatment of inflammatory diseases and cancer. Finally, there is interest in further understanding the mechanisms of action of N-(4-anilinophenyl)-2-ethylbutanamide and related compounds, which could lead to the development of more effective protease inhibitors.
Synthesis Methods
N-(4-anilinophenyl)-2-ethylbutanamide can be synthesized through a multi-step process that involves the reaction of aniline with 2-ethylbutyryl chloride, followed by the addition of sodium hydroxide and acetic anhydride. The resulting product is then purified through recrystallization in ethanol. This synthesis method has been well-established and is widely used in both academic and industrial settings.
Scientific Research Applications
N-(4-anilinophenyl)-2-ethylbutanamide has been used in a wide range of scientific research applications, including studies of protease function and regulation, as well as in drug discovery and development. This compound has been shown to be effective in inhibiting proteases involved in a variety of biological processes, including blood coagulation, inflammation, and cancer.
properties
IUPAC Name |
N-(4-anilinophenyl)-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-3-14(4-2)18(21)20-17-12-10-16(11-13-17)19-15-8-6-5-7-9-15/h5-14,19H,3-4H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQGGYMANHXAOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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